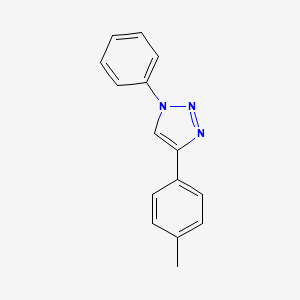
1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The structure of this compound consists of a triazole ring substituted with a phenyl group at the 1-position and a p-tolyl group at the 4-position.
Métodos De Preparación
The synthesis of 1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole can be achieved through various synthetic routes. One common method involves the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is typically catalyzed by copper(I) salts, such as copper(I) iodide, and is carried out under mild conditions. The reaction proceeds via the formation of a 1,2,3-triazole ring, with the phenyl and p-tolyl groups being introduced through the choice of starting materials.
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.
Análisis De Reacciones Químicas
1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding oxidized products.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted triazole derivatives. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a wide range of functionalized triazoles.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole has been investigated for its potential as an antimicrobial and anticancer agent. Studies have shown that triazole derivatives can exhibit significant biological activity against various pathogens and cancer cell lines.
Medicine: The compound’s potential as a therapeutic agent has been explored in medicinal chemistry. Triazole derivatives are known for their ability to inhibit enzymes and receptors, making them promising candidates for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique properties make it suitable for various applications, including corrosion resistance and enhanced mechanical strength.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes and receptors, disrupting normal cellular processes. For example, triazole derivatives have been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with target proteins enhances its binding affinity and specificity.
Comparación Con Compuestos Similares
1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-Phenyl-4-(p-tolyl)-1H-pyrazole: This compound has a similar structure but contains a pyrazole ring instead of a triazole ring. While both compounds exhibit biological activity, their chemical properties and reactivity differ due to the different ring systems.
1-Phenyl-4-(p-tolyl)-1H-imidazole: Another similar compound, which contains an imidazole ring. Imidazole derivatives are known for their antifungal and antibacterial properties, whereas triazole derivatives often exhibit broader biological activity.
1-Phenyl-4-(p-tolyl)-1H-1,2,4-triazole: This compound contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring. The different ring structure can lead to variations in biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the properties conferred by the 1,2,3-triazole ring. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H13N3 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
4-(4-methylphenyl)-1-phenyltriazole |
InChI |
InChI=1S/C15H13N3/c1-12-7-9-13(10-8-12)15-11-18(17-16-15)14-5-3-2-4-6-14/h2-11H,1H3 |
Clave InChI |
FTBGPTZQAAMBJS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CN(N=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Amino-3-sulfanylpropanoyl)amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B14123410.png)
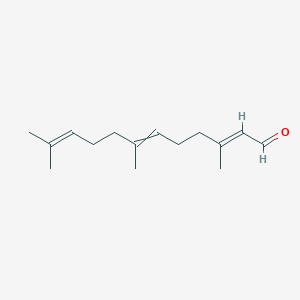
![Methanone, 4-Morpholinyl[4-[4-(trifluoroMethoxy)phenyl]-2H-1,2,3-triazol-2-yl]-](/img/structure/B14123418.png)
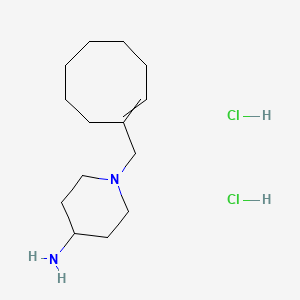
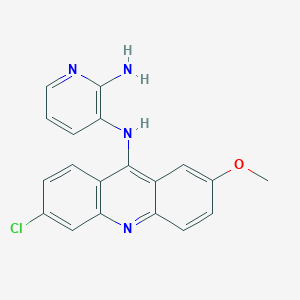
![2-(4-Methoxyphenyl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14123430.png)
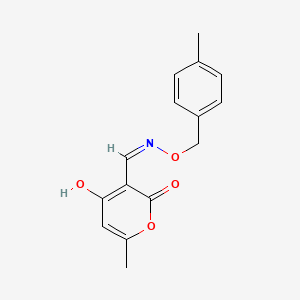
![9-(4-butoxyphenyl)-2-(4-chlorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14123460.png)
![1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea](/img/structure/B14123463.png)
![N-(3-chlorophenyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14123464.png)
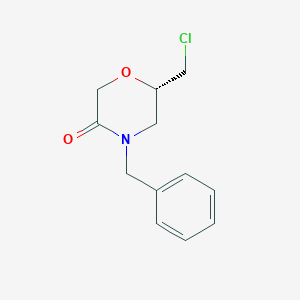
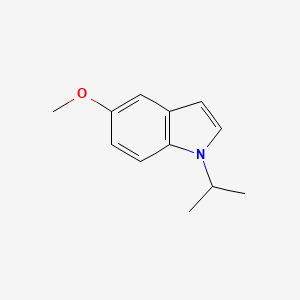
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-2-Methyl-](/img/structure/B14123497.png)
